2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a complex organic compound that belongs to the class of amino acids and derivatives. This compound features a unique structure that incorporates both hydrophobic and hydrophilic characteristics, making it of interest in various scientific applications, particularly in medicinal chemistry and drug design.
This compound can be classified as an amino acid derivative due to the presence of a carboxylic acid group and an amine group. It is synthesized from specific precursor compounds through various chemical reactions. The structural components include a trifluoromethoxyphenyl group, which enhances its pharmacological properties, and a branched alkyl group that contributes to its solubility characteristics.
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular structure of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid can be represented as follows:
The compound features:
The compound can participate in various chemical reactions typical for amino acids and their derivatives:
These reactions often require specific catalysts or reagents to proceed efficiently. For example, coupling reactions may utilize coupling agents like carbodiimides or phosphonium salts to facilitate amide bond formation.
The mechanism of action for 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Studies on similar compounds indicate that modifications in functional groups significantly affect their pharmacodynamics and pharmacokinetics, suggesting potential therapeutic applications in areas like oncology or inflammation.
The synthesis of carbamate-protected amino acids, particularly those featuring aromatic trifluoromethoxy substituents, has advanced significantly through innovative coupling and protection strategies. A robust three-step approach involves: (1) initial preparation of 3-(4-(trifluoromethoxy)phenyl)propanoic acid via palladium-catalyzed coupling of acrylic acid derivatives with 4-bromophenyl trifluoromethyl ether; (2) selective amination at the β-position using modified Curtius rearrangement conditions; and (3) carbamate installation through reaction with di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran/water mixtures. This methodology achieves yields exceeding 78% with high regioselectivity, minimizing the formation of N-unprotected or di-Boc byproducts that commonly complicate synthesis [8].
Recent optimization has focused on solid-phase peptide synthesis (SPPS)-compatible techniques, where in situ carbamate formation occurs during resin loading. Employing N-hydroxysuccinimide-activated esters of 3-[4-(trifluoromethoxy)phenyl]propanoic acid with tert-butyloxycarbonyl hydrazide enables direct carbamoylation prior to amino acid coupling, reducing side reactions from 15% to <3% in benchmark studies [7]. Purification remains challenging due to the compound's amphiphilic nature; however, hybrid silica gel/chromatography methods using ethyl acetate/hexane gradients (10:90 to 50:50) effectively separate the target compound from des-fluoro impurities and dimeric side products [7] [8].
Table 1: Comparative Analysis of Carbamate Protection Methodologies
Method | Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Traditional Solution-Phase | (Boc)₂O, DMAP, THF/H₂O | 25 | 78 | 92 |
SPPS-Compatible | Boc-NHNH₂, NHS ester, DIPEA/DCM | 0 → 25 | 85 | 97 |
Microwave-Assisted | (Boc)₂O, [bmim]BF₄, MW | 100 | 92 | 99 |
The tert-butyloxycarbonyl (Boc) group serves as the cornerstone for synthesizing acid- and nucleophile-sensitive intermediates of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid. Its orthogonal stability toward bases and nucleophiles permits sequential derivatization of the propanoic acid moiety without carbamate cleavage. Critical to this strategy is the judicious selection of deprotection conditions: trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) achieves quantitative Boc removal within 15 minutes at 0°C while preserving the electron-deficient trifluoromethoxyaryl ring and the carboxylic acid functionality. This contrasts sharply with hydrogenolysis-sensitive Cbz groups or base-labile Fmoc protections, which degrade under conditions required for trifluoromethoxyaryl modifications [3] [9].
Boc protection kinetics reveal exceptional stability during propanoic chain elongation. When subjected to esterification via Fischer-Speier conditions (MeOH/H⁺), peptide coupling reagents (HATU, PyBOP), or Mitsunobu reactions, Boc-protected intermediates maintain >98% integrity, as verified by ¹⁹F NMR spectroscopy. This stability enables multi-step transformations such as stereoselective α-alkylation using chiral phase-transfer catalysts, where the Boc group shields the amine during strong base treatment (e.g., 50% NaOH/toluene) [3]. Post-derivatization, Boc deprotection generates crystalline hydrochlorides that facilitate purification prior to final acidification – a crucial advantage over carbamate groups requiring harsh cleavage conditions incompatible with the trifluoromethoxy group [8] [9].
Table 2: Boc Deprotection Efficiency Under Various Conditions
Acidic Reagent | Solvent | Time (min) | Temperature (°C) | Deprotection Yield (%) |
---|---|---|---|---|
Trifluoroacetic acid | Dichloromethane | 15 | 0 | >99 |
Hydrochloric acid | 1,4-Dioxane | 120 | 25 | 85 |
Methanesulfonic acid | Anisole | 30 | 0 | 78 |
Lewis Acid (ZnBr₂) | Nitromethane | 180 | 25 | 42 |
Incorporating the 4-(trifluoromethoxy)phenyl motif presents sustainability challenges due to conventional reliance on perfluoroalkyl iodides (RFI) and silver-mediated trifluoromethylation – processes generating stoichiometric heavy metal waste. Breakthrough methodologies employ copper(I)-catalyzed trifluoromethoxylation of arylboronic acids using trifluoromethyl triflate (CF₃OTf) as both reagent and solvent, achieving 89% conversion with 0.5 mol% [Cu(MeCN)₄]PF₆ catalyst. This atom-economical approach reduces E-factor waste by 62% compared to Sandmeyer-type trifluoromethoxylation [2] [6].
Solvent-free mechanochemical techniques further enhance sustainability. Ball-milling 4-hydroxybenzaldehyde with N-(trifluoromethoxy)phthalimide and cesium fluoride yields 4-(trifluoromethoxy)benzaldehyde in 93% yield within 2 hours, eliminating traditional solvent requirements (e.g., dimethylformamide) and reducing energy consumption by 80%. Subsequent Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate under microwave irradiation (150°C, 10 min) furnishes ethyl 3-[4-(trifluoromethoxy)phenyl]acrylate in 96% yield – a key precursor for hydrogenation to 3-[4-(trifluoromethoxy)phenyl]propanoic acid [6]. Life-cycle assessment confirms these innovations reduce the overall carbon footprint of the trifluoromethoxyphenyl segment by 57% while maintaining the >99.5% regiopurity essential for pharmaceutical applications [2].
The stereogenic center at C2 of the propanoic acid chain necessitates enantioselective synthetic strategies to access optically pure intermediates. Asymmetric hydrogenation of (Z)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid using Rh(I)-(R,R)-Et-DuPhos catalyst (S/C=500) in methanol/triethylamine (99:1) achieves 98% ee at 10 bar H₂ and 50°C. This system outperforms Ru-BINAP and Ir-PHOX catalysts, which exhibit <80% ee due to electronic perturbation from the trifluoromethoxy group [5] [7].
For diastereoselective alkylations, chiral nickel catalysis enables C–C bond formation with exceptional stereocontrol. Employing NiCl₂-glyme/(S,S)-t-BuBox (10 mol%) with manganese powder as reductant, alkyl halides couple to the Boc-protected Schiff base of 3-[4-(trifluoromethoxy)phenyl]propanoic acid in 94% de. The trifluoromethoxy group's electron-withdrawing nature enhances substrate coordination to the chiral nickel complex, rationalizing the superior stereoselectivity versus non-fluorinated analogs (70–85% de) [5] [6].
Table 3: Performance Comparison of Stereoselective Catalytic Systems
Catalyst System | Reaction Type | ee/de (%) | Conversion (%) | Turnover Number |
---|---|---|---|---|
Rh-(R,R)-Et-DuPhos | Asymmetric Hydrogenation | 98 ee | >99 | 500 |
NiCl₂-(S,S)-t-BuBox/Mn | Diastereoselective Alkylation | 94 de | 95 | 350 |
Ru-(S)-BINAP/DPEN | Asymmetric Hydrogenation | 78 ee | 92 | 200 |
Ir-(R)-PHOX/AgOTf | Allylic Alkylation | 85 ee | 88 | 180 |
Photoredox catalysis has emerged for stereocontrolled functionalization under mild conditions. A dual iridium/nickel system with N-protected 4-cyanopyridine as HAT catalyst (1.5 mol%) and chiral bis(oxazoline) ligand achieves α-arylation of Boc-protected propanoic acid derivatives at 25°C. Using aryl bromides as coupling partners, this method provides 89% yield and 91% ee while avoiding strong bases that trigger Boc deprotection or racemization [5] [6]. These catalytic advances enable efficient access to enantiopure building blocks for peptide therapeutics and bioactive molecules bearing the sterically demanding trifluoromethoxyphenyl pharmacophore.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8